molecular formula C11H8ClN3O2S B11715980 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide

Cat. No.: B11715980
M. Wt: 281.72 g/mol
InChI Key: FHUTWBZFWGFWSU-DHDCSXOGSA-N
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Description

The compound “(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide” is a thiazole-based acetamide derivative featuring a 4-chlorophenyl substituent on the thiazole ring and a hydroxyimino group in the E-configuration. Its structure combines a rigid thiazole core with electron-withdrawing (chlorophenyl) and polar (hydroxyimino) moieties, which influence its physicochemical properties and biological interactions. The E-configuration of the imine group is critical for molecular stability and intermolecular interactions, as confirmed by X-ray crystallography in analogous compounds .

Properties

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide

InChI

InChI=1S/C11H8ClN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9-

InChI Key

FHUTWBZFWGFWSU-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N\O)/C(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazole intermediate.

    Formation of the Hydroxyimino Group: The hydroxyimino group is formed by reacting the intermediate with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer properties of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide have been investigated through various assays, including the Sulforhodamine B assay against human cancer cell lines.

Compound NameCell LineIC50 (µM)
This CompoundMCF71.75
Compound AA-4311.98
Compound BHT291.61

The results indicate that this compound exhibits cytotoxic effects on breast cancer cell lines, showing promise as a potential anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that compounds similar to this compound displayed significant activity against common pathogens. The study utilized a turbidimetric method to assess antimicrobial activity and confirmed the effectiveness of the compound against resistant strains.

Case Study 2: Anticancer Screening

In a comparative study involving various thiazole derivatives, this compound was evaluated for its anticancer properties against multiple human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of specific signaling pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and demonstrates favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazole Acetamide Derivatives

Compound Name Substituents on Thiazole Ring Key Functional Groups Molecular Weight (g/mol) Biological Activity
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide 4-(4-Chlorophenyl) N-hydroxyimino, acetamide ~307.75 (calculated) Not explicitly reported; inferred kinase/Nrf2 modulation
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-(3-Chloro-4-fluorophenyl) Acetamide 295.74 Anticancer (in vitro screening)
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-(4-Chloro-3-methylphenyl) Acetamide 289.75 Anticancer (in vitro screening)
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) 4-(2-Pyridyl) Trimethylphenoxy, acetamide 381.45 Nrf2/ARE pathway activation
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide 4-(4-Chlorophenyl) Trifluoromethyl sulfanyl, acetamide 415.88 Not reported; sulfanyl group enhances electronic effects

Key Observations:

Fluorine in compound 14 increases electronegativity, possibly improving metabolic stability compared to the methyl group in compound 15 . The hydroxyimino group in the target compound introduces polarity and hydrogen-bonding capacity, absent in compounds 14 and 15 .

Biological Activity :

  • Compound 14 and 15 demonstrated moderate anticancer activity in preliminary screens, suggesting the thiazole-acetamide scaffold is pharmacologically relevant .
  • CPN-9 activates the Nrf2/ARE pathway, a mechanism linked to antioxidant and anti-inflammatory responses, which may be shared by the target compound due to structural similarities .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous thiazoles, such as microwave-assisted cyclization of acetyl thiourea with α-bromo ketones (e.g., compound 14: 71% yield via microwave heating) .
  • In contrast, CPN-9 requires multi-step functionalization, including Suzuki coupling for pyridyl incorporation .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 2.8 0.15 (DMSO) 2 5
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3.1 0.10 (DMSO) 1 3
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 3.3 0.12 (DMSO) 1 3
CPN-9 3.5 0.08 (DMSO) 1 5

Key Observations:

  • Higher hydrogen-bond acceptors in the target compound and CPN-9 suggest stronger interactions with polar biological targets, such as kinases or transcription factors .

Biological Activity

The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide , identified by its CAS number 332175-35-6, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H12ClN2OSC_{18}H_{12}ClN_2OS, with a molecular weight of approximately 340.80 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Thiazole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential in various therapeutic areas.

Antiviral Activity

Research indicates that thiazole derivatives can inhibit viral replication. For instance, compounds with similar structures have shown efficacy against the hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase, a critical enzyme in viral replication. The IC50 values for effective compounds in this category were reported as low as 0.26 μM .

Anticancer Properties

Thiazole compounds have also been evaluated for their anticancer effects. Studies on related thiazole derivatives revealed significant cytotoxicity against various cancer cell lines. For example, modifications to the thiazole structure have been linked to enhanced activity against human T-lymphocyte cells infected with HIV-1 .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting pathways crucial for viral replication and tumor growth.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, altering cellular responses to stress or infection.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of thiazole derivatives, it was found that certain modifications could significantly enhance activity against HCV. The compound's structural features were correlated with increased binding affinity to viral targets .

Study 2: Cytotoxicity Against Cancer Cells

A series of thiazole analogs were tested against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts. The most potent compounds had IC50 values below 10 μM against breast cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
AntiviralThiazole Derivative A0.26
AnticancerThiazole Derivative B<10
Enzyme InhibitionThiazole Derivative CNot specified

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